3-(2-ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Benzofuran-2-carboxamide Structural differentiation 4-Nitrophenyl pharmacophore

3-(2-ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887897-36-1) is a fully synthetic, polyfunctional benzofuran-2-carboxamide scaffold incorporating a C3 ethoxyacetamido side chain and a C2 N-(4-nitrophenyl)carboxamide terminus. The compound, with molecular formula C19H17N3O6 and a molecular weight of 383.36 g/mol, belongs to a structurally congested chemotype where three distinct pharmacophoric elements—the electron-rich benzofuran core, the flexible ethoxyacetyl linker, and the electron-deficient 4-nitrophenyl ring—converge within a single, compact architecture.

Molecular Formula C19H17N3O6
Molecular Weight 383.36
CAS No. 887897-36-1
Cat. No. B2805340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
CAS887897-36-1
Molecular FormulaC19H17N3O6
Molecular Weight383.36
Structural Identifiers
SMILESCCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C19H17N3O6/c1-2-27-11-16(23)21-17-14-5-3-4-6-15(14)28-18(17)19(24)20-12-7-9-13(10-8-12)22(25)26/h3-10H,2,11H2,1H3,(H,20,24)(H,21,23)
InChIKeyAVGZVBZJMNHQBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887897-36-1): Core Identity and Procurement Profile


3-(2-ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887897-36-1) is a fully synthetic, polyfunctional benzofuran-2-carboxamide scaffold incorporating a C3 ethoxyacetamido side chain and a C2 N-(4-nitrophenyl)carboxamide terminus [1]. The compound, with molecular formula C19H17N3O6 and a molecular weight of 383.36 g/mol, belongs to a structurally congested chemotype where three distinct pharmacophoric elements—the electron-rich benzofuran core, the flexible ethoxyacetyl linker, and the electron-deficient 4-nitrophenyl ring—converge within a single, compact architecture [2]. This spatial arrangement distinguishes it from simpler benzofuran-2-carboxamides that lack either the C3 acylamino substituent or the p-nitrophenyl amide moiety, establishing a unique hydrogen-bond donor/acceptor topology and a characteristic electronic push-pull profile relevant to target engagement and physicochemical property tuning [3].

Why 3-(2-Ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide Cannot Be Casually Substituted by In-Class Analogs


Substituting 3-(2-ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide with a generic 'benzofuran-2-carboxamide' or even a close structural neighbor (e.g., 3-amino-N-(4-nitrophenyl)benzofuran-2-carboxamide or the N-phenyl analog) is not chemically conservative. The specific combination of the C3 ethoxyacetamido group and the C2 N-(4-nitrophenyl)amide creates a dual hydrogen-bonding network and a strong electron-withdrawing character that directly modulates both molecular recognition (e.g., telomeric DNA G4 binding and serum protein affinity) and physicochemical properties such as lipophilicity (logP) and solubility [1][2]. Published comparative studies on 4-nitrophenyl-functionalized benzofurans demonstrate that even small structural perturbations—such as changing the number of furan rings or altering the N-aryl substituent—result in significant shifts in antiproliferative potency (PC-3 cell line), protein binding affinity (BSA, ΔTm and kD), and DNA-binding mode, confirming that the biological and biophysical profile is steeply structure-dependent [3][4]. Consequently, procurement decisions based solely on scaffold similarity risk selecting a compound with a fundamentally different biological signature.

Quantitative Differentiation Evidence: 3-(2-Ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide vs. Closest Analogs


Structural Uniqueness: Dual C3-Acylamino and C2-N-(4-Nitrophenyl) Architecture Separates This Compound from Single-Substituted Benzofuran-2-Carboxamides

Unlike the simpler 3-amino-N-(4-nitrophenyl)benzofuran-2-carboxamide (MW 297.27) and the N-phenyl analog 3-(2-ethoxyacetamido)-N-phenylbenzofuran-2-carboxamide (MW 338.36), the target compound is the only variant that simultaneously bears an ethoxyacetamido group at C3 and a 4-nitrophenyl substituent on the C2 carboxamide [1]. This dual substitution pattern is absent in all commonly cataloged analogs. In published structure-activity studies, 4-nitrophenyl-functionalized benzofurans (BF1, BF2) display superior antiproliferative activity on PC-3 prostate cancer cells compared to their benzodifuran counterparts (BDF1, BDF2), directly linking the 4-nitrophenyl-benzofuran motif to enhanced biological potency [2].

Benzofuran-2-carboxamide Structural differentiation 4-Nitrophenyl pharmacophore

Antiproliferative Activity on Prostate Cancer (PC-3) Cells: Benzofuran Scaffold Outperforms Benzodifuran Analogs

In a controlled comparative study, 4-nitrophenyl-functionalized benzofuran derivatives (BF1 and BF2) demonstrated higher antiproliferative activity on PC-3 prostate tumor cells than their benzodifuran counterparts (BDF1 and BDF2), with the biological effect directly correlating with lipophilicity [1]. BF1, the most potent benzofuran in the series, not only inhibited PC-3 cell proliferation but also bound telomeric G4 DNA and induced cell cycle arrest (G2/M phase accumulation), a mechanistic feature not observed for the benzodifuran analogs [1]. Although the target compound 887897-36-1 was not directly tested in this study, it shares the identical 4-nitrophenyl-benzofuran pharmacophore core with BF1, differing only in the C3 substituent (ethoxyacetamido vs. an ester/amide group), which positions it within the same activity-favored structural class.

Antiproliferative Prostate cancer PC-3 Benzofuran vs. benzodifuran

Differential Serum Protein Binding: Single Benzofuran Ring (BF1) Shows 5-Fold Higher BSA Affinity Than Benzodifuran (BDF1)

A comparative biophysical study of 4-nitrophenyl-functionalized benzofuran (BF1) and benzodifuran (BDF1) against bovine serum albumin (BSA) revealed that the monofuranic BF1 binds BSA with a dissociation constant kD of 28.4 ± 10.1 nM, approximately 5-fold tighter than the difuranic BDF1 (kD = 142.4 ± 64.6 nM) [1]. Furthermore, BF1 increased BSA thermal stability (ΔTm > 3 °C), whereas BDF1 slightly destabilized the protein (ΔTm = −0.8 °C), and molecular docking showed that BF1 preferentially occupies the interior protein cavity while BDF1 is relegated to the surface [1]. The target compound 887897-36-1, bearing a single benzofuran core with a 4-nitrophenyl moiety, is structurally aligned with the high-affinity BF1 class rather than the low-affinity BDF1 class.

BSA protein binding Benzofuran drug delivery Serum albumin carrier

Hydrogen-Bond Donor/Acceptor Capacity: Ethoxyacetamido Group Adds Unique H-Bond Functionality Absent in 3-Amino and 3-Benzamido Analogs

The ethoxyacetamido substituent at C3 introduces a distinctive hydrogen-bonding signature compared to the simplest analog 3-amino-N-(4-nitrophenyl)benzofuran-2-carboxamide and the aromatic 3-benzamido-N-(4-nitrophenyl)benzofuran-2-carboxamide [1]. The ethoxyacetyl oxygen atoms provide additional H-bond acceptor sites while the acetamide NH retains donor capacity, generating a donor/acceptor count of 2 HBD / 6 HBA for the target compound versus 2 HBD / 5 HBA for the 3-amino analog (which has an NH2 donor at C3) [1]. The aliphatic ethoxyacetyl chain also introduces greater conformational flexibility at C3 compared to the rigid aromatic benzamido group, potentially enabling induced-fit binding interactions that are inaccessible to more conformationally restricted analogs [2].

Hydrogen bonding Drug-likeness Physicochemical profiling

Vendor-Reported Purity Grade: 95% Baseline with Custom Synthesis Availability

According to multiple vendor listings, 3-(2-ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 887897-36-1) is commercially available at a standard purity of 95%, supplied in quantities ranging from milligram to gram scale . In contrast, the simpler 3-amino-N-(4-nitrophenyl)benzofuran-2-carboxamide (CAS 92438-34-1) is listed with a molecular weight of 297.27 and is also available from specialty chemical suppliers . The 3-(2-ethoxyacetamido)-N-phenyl analog (CAS 862829-66-1) is reported with a molecular weight of 338.36 . No publicly available Certificates of Analysis (CoA) with batch-specific HPLC, NMR, or MS data were identified for any of these compounds at the time of this analysis, underscoring the necessity for end-users to request and verify analytical documentation prior to procurement.

Compound procurement Custom synthesis Purity specification

Synthetic Tractability: Modular C3 and C2 Diversification Strategy Compatible with Library Production

A recently reported synthetic methodology enables the efficient installation of diverse aryl and heteroaryl substituents at the C3 position of benzofuran-2-carboxamides via Pd-catalyzed 8-aminoquinoline-directed C–H arylation, followed by directing group cleavage and transamidation to introduce varied amine nucleophiles at the C2 carboxamide [1]. This modular strategy, which proceeds without additional catalysts or additives during the aminolysis step, provides a conceptually direct route to compounds structurally analogous to 887897-36-1, where the C3 ethoxyacetamido group could be introduced through an acylation step and the C2 N-(4-nitrophenyl)amide through the transamidation protocol [1]. The high efficiency and modularity of this approach make the benzofuran-2-carboxamide scaffold particularly attractive for generating structurally diverse screening libraries, positioning 887897-36-1 as a representative member of a synthetically accessible and expandable chemical series.

Benzofuran synthesis C–H arylation Chemical library design

Recommended Application Scenarios for 3-(2-Ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide Based on Differentiated Evidence


Oncology Screening Libraries Targeting Telomeric G4 DNA and Prostate Cancer (PC-3) Pathways

The class-level evidence demonstrating that 4-nitrophenyl-functionalized benzofurans exhibit antiproliferative activity on PC-3 prostate cancer cells, with the most potent member (BF1) binding telomeric G4 DNA and inducing G2/M cell cycle arrest, supports the inclusion of 887897-36-1 in focused oncology screening decks [1]. The target compound's conserved 4-nitrophenyl-benzofuran pharmacophore aligns it with the active phenotype, while its unique C3 ethoxyacetamido group offers an additional hydrogen-bonding motif that may confer distinct target selectivity relative to the reported BF1 and BF2 analogs. Researchers screening for G4-DNA ligands or prostate cancer antiproliferative agents should prioritize this compound over non-nitrophenyl or benzodifuran analogs, which lack the requisite activity signature [1].

Serum Albumin-Based Drug Delivery and Plasma Protein Binding (ADME) Studies

The demonstrated 5-fold difference in BSA binding affinity between monofuranic BF1 (kD = 28.4 nM, ΔTm > +3 °C) and benzodifuran BDF1 (kD = 142.4 nM, ΔTm = −0.8 °C) establishes the single benzofuran core as a privileged scaffold for albumin carrier interactions [2]. 887897-36-1, possessing the same monofuranic architecture, is the appropriate choice for ADME screening cascades investigating plasma protein binding, albumin-mediated drug delivery, or pharmacokinetic modulation via serum protein interaction. Substituting a benzodifuran analog or a non-nitrophenyl variant would introduce uncontrolled variability in protein binding behavior, potentially confounding PK/PD interpretation [2].

Structure-Activity Relationship (SAR) Expansion of Benzofuran-2-Carboxamide Chemical Series

The modular synthetic strategy based on Pd-catalyzed C–H arylation at C3 followed by transamidation at C2 provides a validated route for systematic SAR exploration around the benzofuran-2-carboxamide core [3]. 887897-36-1, with its dual C3 ethoxyacetamido and C2 N-(4-nitrophenyl) substitution, serves as a key intermediate structural variant that bridges the gap between simpler C3-amino analogs and more complex C3-aromatic derivatives. Medicinal chemistry teams engaged in lead optimization of benzofuran-based programs can procure this compound as a reference standard for assessing the impact of the ethoxyacetyl linker on potency, selectivity, and physicochemical properties relative to the broader analog series [3].

Hydrogen-Bonding and Conformational Analysis in Fragment-Based Drug Design (FBDD)

The target compound's distinctive H-bond donor/acceptor profile (2 HBD / 6 HBA) and its 9 rotatable bonds distinguish it from both the 3-amino analog (3 HBD / 5 HBA, 5 rotatable bonds) and the 3-benzamido analog (2 HBD / 5 HBA, 7 rotatable bonds) [4]. This unique combination of H-bond capacity and conformational flexibility makes 887897-36-1 a valuable probe for biophysical fragment screening (e.g., SPR, NMR, X-ray crystallography) where mapping H-bond interactions and induced-fit binding modes is essential. Selecting this compound over less flexible or differently H-bonded analogs maximizes the probability of detecting binding events that depend on conformational adaptation or multi-point H-bond engagement [4].

Quote Request

Request a Quote for 3-(2-ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.